molecular formula C14H17F3N2O3 B6963099 [4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone

[4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone

Cat. No.: B6963099
M. Wt: 318.29 g/mol
InChI Key: VBZQHEHGFKGJBR-UHFFFAOYSA-N
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Description

[4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone is a complex organic compound featuring a piperidine ring, a pyridine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include ketones or aldehydes depending on the extent of oxidation.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. The presence of the trifluoromethyl group is particularly significant as it often enhances the biological activity of pharmaceutical compounds .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of [4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with receptor sites, while the trifluoromethyl group can enhance binding affinity and specificity. The hydroxyethoxy group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)benzyl]methanone
  • [4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone

Uniqueness

Compared to similar compounds, [4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone is unique due to the presence of both the piperidine and pyridine rings, which can confer distinct chemical and biological properties. The trifluoromethyl group further enhances its potential as a pharmacophore by increasing metabolic stability and lipophilicity .

Properties

IUPAC Name

[4-(2-hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c15-14(16,17)11-2-1-5-18-12(11)13(21)19-6-3-10(4-7-19)22-9-8-20/h1-2,5,10,20H,3-4,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZQHEHGFKGJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCCO)C(=O)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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